molecular formula C21H12N2O3S B2856350 3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-08-3

3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2856350
CAS No.: 883954-08-3
M. Wt: 372.4
InChI Key: KDADLILNPNWNCV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been synthesized as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound has shown promising activity where it emerged as a potent PARP-1 inhibitor .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine in 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrano[2,3-d]pyrimidine-2,4-dione scaffold being important for interactions with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine .

Mechanism of Action

Target of Action

The primary target of the compound “3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . It plays a crucial role in DNA repair damage .

Mode of Action

This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound interacts with the amino acids present in the active site of the enzyme . The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the AD site of the enzyme .

Biochemical Pathways

The compound affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It has high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The compound remarkably showed the highest cell growth inhibition against these cell lines .

Action Environment

It is known that the compound’s lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could influence the compound’s action, efficacy, and stability.

Future Directions

The compound shows promise as a potential inhibitor against PARP-1 . Future research could focus on further optimizing the structure of this compound to enhance its inhibitory activity and evaluating its pharmacokinetics properties .

Properties

IUPAC Name

3-phenyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3S/c24-18-14-9-4-5-10-15(14)26-20-17(18)21(25)23(13-7-2-1-3-8-13)19(22-20)16-11-6-12-27-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDADLILNPNWNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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